molecular formula C12H14N4O2 B7753993 3-[(2-methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one

3-[(2-methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one

Cat. No.: B7753993
M. Wt: 246.27 g/mol
InChI Key: UMXQCNDQXFHHRV-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

The synthesis of 3-[(2-methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzylamine with 6-methyl-1,2,4-triazin-5-one under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

3-[(2-Methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(2-Methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2-methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

3-[(2-Methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one can be compared with other triazine derivatives such as:

  • 2-[(4-Methoxyphenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-(Anilinomethyl)phenol These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The unique combination of functional groups in this compound contributes to its distinct properties and potential applications.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-11(17)14-12(16-15-8)13-7-9-5-3-4-6-10(9)18-2/h3-6H,7H2,1-2H3,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXQCNDQXFHHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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